molecular formula C12H18N2O B13098194 3,3-Dimethyl-2-phenylpiperazin-2-ol

3,3-Dimethyl-2-phenylpiperazin-2-ol

Cat. No.: B13098194
M. Wt: 206.28 g/mol
InChI Key: KHFHTAQZTXVFJN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenylpiperazin-2-ol is a chemical compound of interest in scientific research and development. The core structure of this molecule features a piperazine ring, a common scaffold in medicinal chemistry, which is substituted with phenyl and hydroxyl groups at the 2-position and two methyl groups at the 3-position. Piperazine derivatives are extensively investigated for their diverse biological activities and are frequently explored as key structural motifs in drug discovery . While the specific mechanism of action and research applications for this compound are not fully detailed in the current literature, analogous phenylpiperazine compounds have demonstrated significant potential in various research fields. For instance, some piperazine derivatives are being studied as novel radioprotective agents, aiming to mitigate the damaging effects of ionizing radiation on healthy cells . Other research explores phenylpiperazine-based molecules as efflux pump inhibitors (EPIs) in microbiology, where they can help counteract bacterial resistance to antibiotics . The structural characteristics of this compound, including its lipophilicity and potential for hydrogen bonding, suggest it may be a valuable intermediate for the synthesis of more complex molecules or a candidate for high-throughput screening in pharmacological studies. Researchers are encouraged to investigate its full potential in their specific applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3,3-dimethyl-2-phenylpiperazin-2-ol

InChI

InChI=1S/C12H18N2O/c1-11(2)12(15,14-9-8-13-11)10-6-4-3-5-7-10/h3-7,13-15H,8-9H2,1-2H3

InChI Key

KHFHTAQZTXVFJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NCCN1)(C2=CC=CC=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-phenylpiperazin-2-ol can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenylpiperazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3,3-Dimethyl-2-phenylpiperazin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-phenylpiperazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs from the evidence, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Data Reference
3,3-Dimethyl-2-phenylpiperazin-2-ol Piperazine 3,3-dimethyl; 2-phenyl; 2-ol C₁₂H₁₇N₂O 205.28 (calc.) Not reported in evidence; inferred N/A
Compound 22 () Piperazinyl-propan-2-ol Diphenylmethoxyethyl; 2-methyl; 3-phenyl C₂₉H₃₄N₂O₂ 442.61 ¹H NMR: δ 7.20–7.36 (aromatic), 1.07 (s, CH₃)
Compound 18 () Piperazinyl-propan-2-one Diphenylmethoxyethyl; ketone at C2 C₂₈H₃₂N₂O₂ 428.57 CIMS: m/z 429 (MH⁺); pale yellow oil
1-[4-(3-methoxyphenyl)piperazinyl]-3-phenoxypropan-2-ol () Piperazine 3-methoxyphenyl; phenoxypropan-2-ol C₂₀H₂₅N₂O₃ 357.43 Synonyms: SCHEMBL20553410; CAS 66307-55-9
(S)-3-Phenethyl-piperazin-2-one () Piperazin-2-one Phenethyl; ketone at C2 C₁₂H₁₆N₂O 204.27 CAS data; no reported activity

Key Observations

Substituent Effects on Physicochemical Properties
  • Methyl vs. Methoxy Groups: The 3,3-dimethyl groups in the target compound enhance lipophilicity compared to methoxy-substituted analogs (e.g., ).
  • Hydroxyl vs. Ketone Groups : The hydroxyl group in this compound enables hydrogen bonding, unlike the ketone in Compound 18 () or piperazin-2-one in . This difference may influence receptor binding or metabolic stability .
  • Aromatic Substituents : The diphenylmethoxyethyl group in Compounds 18 and 22 (–2) introduces bulkiness, increasing molecular weight (>400 Da) and possibly limiting blood-brain barrier penetration compared to the simpler phenyl group in the target compound .
Spectral and Analytical Data
  • NMR Shifts : Compound 22 () exhibits aromatic proton shifts at δ 7.20–7.36 and a singlet for methyl groups at δ 1.07, consistent with its diphenylmethoxyethyl substituents. The target compound’s methyl groups would likely resonate near δ 1.0–1.5, while its phenyl group would show similar aromatic shifts .
  • Mass Spectrometry: Compound 18 () shows a molecular ion at m/z 429 (MH⁺), aligning with its molecular formula.
Pharmacological Implications

While highlights dopamine D3 receptor agonists with piperazine cores, the target compound’s lack of a tetrahydronaphthalen-ol moiety (as in ) suggests divergent biological targets. Piperazin-2-one derivatives () may exhibit altered receptor affinity due to reduced hydrogen-bonding capacity .

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